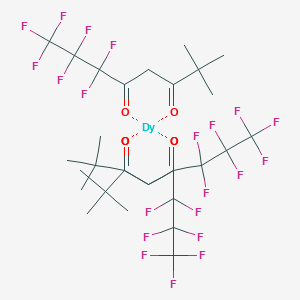

镝;6,6,7,7,8,8,8-七氟-2,2-二甲基辛烷-3,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dysprosium complexes have been the subject of various studies due to their interesting magnetic and luminescent properties. Dysprosium(III) ions are known for their luminescence and are used in applications such as optical fibers and NMR imaging. They are particularly notable for their role in the development of single-molecule magnets .

Synthesis Analysis

The synthesis of dysprosium complexes can involve various ligands and result in different nuclearities. For instance, a heptan

科学研究应用

单离子磁体

镝配合物已被广泛研究用于单离子磁体 (SIM) 的应用。镝单离子磁体的合成,其中镝与特定的配体络合,显示出温度依赖性过程和量子隧穿弛豫。这些配合物可以在高温下蒸发形成无定形化合物,同时保留其 SIM 特性,表明在先进磁存储设备中使用的潜力 (陈高等人,2016).

磁化的量子隧穿

对镝配合物的进一步研究揭示了它们表现出磁化的量子隧穿 (QTM) 的能力。一种以镝和铜为特征的中心对称配合物展示了具有滞后的磁化步骤,这是单分子磁体的典型特征,由明确定义的 Dy-Cu 交换耦合解释。这突出了镝配合物在量子计算和信息存储中的潜力 (上木等人,2007).

发光传感

镝配合物也因其发光传感能力而得到认可。具有镝中心的三(β-二酮基)镧系元素已被表征为谷氨酸和天冬氨酸等生物底物的特定发光传感探针。此应用在蛋白质组学、代谢组学和天体生物学中具有重要意义,表明镝在生物医学成像和诊断中的作用 (筑波等人,2009).

高 κ 电介质

在电子领域,镝基化合物已被开发为高 κ 电介质,这对于半导体器件至关重要。原子气相沉积已被用于沉积镝基氧化物的薄膜,展示了镝配合物在增强电子元件性能方面的潜力 (阿德尔曼等人,2007).

选择性萃取和分离

已经使用乳液液膜技术探索了从与其他稀土元素的混合物中选择性萃取和分离镝。鉴于镝的稀缺性和在技术应用中的高需求,这项研究对于镝的可持续供应至关重要 (拉吉等人,2017).

反应堆中的控制棒材料

镝钛酸盐基陶瓷已被确定为热反应堆中控制棒的潜在材料,突出了镝在核反应堆技术中的重要性 (辛哈和夏尔马,2005).

作用机制

Target of Action

The primary target of this compound is the lanthanide ion , specifically dysprosium . The compound forms a dysprosium-based single molecule magnet , which has significant implications in the field of magnetic data storage .

Mode of Action

The compound interacts with its target by forming a complex with the dysprosium ion . This interaction results in a change in the electronic structure of the dysprosium ion . The orientation of the susceptibility tensor is determined by means of cantilever torque magnetometry .

Biochemical Pathways

The compound affects the magnetic properties of the dysprosium ion . This results in a slow relaxation of the magnetic moment , a characteristic of single-molecule magnets . The compound’s effect on these pathways leads to large effective energy barriers towards relaxation of the magnetization .

Pharmacokinetics

It is known that the compound isvolatile , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of the compound results in the formation of a single molecule magnet . This magnet displays slow relaxation of the magnetic moment and large effective energy barriers towards relaxation of the magnetization . These properties make the compound potentially useful for magnetic data storage at the molecular level .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione involves the reaction of Dysprosium with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione.", "Starting Materials": ["Dysprosium", "6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione"], "Reaction": ["Step 1: Dissolve Dysprosium in anhydrous THF", "Step 2: Add 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione to the Dysprosium solution", "Step 3: Heat the reaction mixture to reflux for 24 hours", "Step 4: Cool the reaction mixture and filter the solid product", "Step 5: Wash the solid product with diethyl ether", "Step 6: Dry the product under vacuum to obtain Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione" ] } | |

CAS 编号 |

18323-98-3 |

分子式 |

C30H33DyF21O6 |

分子量 |

1051 g/mol |

IUPAC 名称 |

dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |

InChI |

InChI=1S/3C10H11F7O2.Dy/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |

InChI 键 |

WTTCZGUEGPGZKL-XXKCSQSKSA-N |

手性 SMILES |

CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Dy] |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Dy] |

规范 SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Dy] |

其他 CAS 编号 |

18323-98-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。